Lonafarnib
Descripción
Historical Development and Discovery
Lonafarnib was first synthesized by Merck & Co. in the late 1990s during investigations into farnesyltransferase inhibitors (FTIs) for cancer therapy. The compound, initially designated SCH-66336, aimed to disrupt Ras protein signaling—a pathway implicated in ~30% of human cancers. Early preclinical studies demonstrated its ability to inhibit farnesyltransferase with an IC50 of 1.9 nM, prompting Phase I/II trials for solid tumors and hematologic malignancies. However, clinical efficacy in oncology proved limited, leading to discontinued development.
A paradigm shift occurred when researchers recognized its potential for Hutchinson-Gilford Progeria Syndrome (HGPS), a lethal premature aging disorder caused by progerin accumulation. In 2007, the Progeria Research Foundation initiated clinical trials showing this compound improved cardiovascular and musculoskeletal outcomes in HGPS patients. This culminated in its 2020 FDA approval as Zokinvy®—the first therapy for progeria. Concurrently, Eiger BioPharmaceuticals advanced this compound for hepatitis D virus (HDV) infection, leveraging its capacity to block viral assembly.
Classification as a Farnesyltransferase Inhibitor
This compound belongs to the tetrahydrobenzodiazepine class of competitive FTIs, selectively targeting the CAAX-binding site of farnesyltransferase (FTase). Its mechanism involves:
- Enzyme Inhibition : Reversible binding to FTase (Ki = 0.6 nM), preventing farnesyl pyrophosphate transfer to substrate proteins.
- Substrate Specificity : Primarily affects proteins requiring farnesylation for membrane localization, including:
Table 1: Key Biochemical Targets of this compound
Notably, this compound exhibits dual antiviral activity, suppressing respiratory syncytial virus (RSV) fusion by stabilizing pre-fusion F protein conformations. Structural analyses reveal interactions with RSV F protein residues Ser398, Asp486, and Phe488, preventing conformational changes required for host cell entry.
Significance in Biochemical Research
This compound has become a cornerstone tool for studying protein prenylation and its pathophysiological roles:
- Progeria Mechanistic Insights : By inhibiting progerin farnesylation, this compound clarified progerin’s role in nuclear architecture disruption and accelerated aging. Murine models showed restored arterial elasticity (pulse wave velocity reduced by 27%) and 100% survival extension in treated progeria mice.
- Virology Applications : In HDV, this compound disrupts L-HDAg-mediated virion assembly, achieving 4.1 log10 reductions in viral RNA when combined with ritonavir. For RSV, cryo-EM studies demonstrated its unique binding mode in the F protein hydrophobic pocket, informing fusion inhibitor design.
- Bone Metabolism : Recent work revealed this compound suppresses osteoclastogenesis via ERK pathway inhibition, reducing titanium particle-induced osteolysis. This expands its potential into orthopedic applications.
Molecular Identity and Nomenclature
Systematic Name :
(R)-N-[4-[(6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide
Molecular Formula : C₂₇H₃₁Br₂ClN₄O₂
Molecular Weight : 638.82 g/mol
CAS Registry : 193275-84-2
Structural Features :
- Central tricyclic core with bromine and chlorine substituents
- Piperidine carboxamide side chains
- Chiral center at the C4 position (R-configuration)
Table 2: Molecular Descriptors
| Property | Value |
|---|---|
| XLogP3 | 5.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 64.6 Ų |
The compound’s code names (SCH-66336, Sarasar) reflect its developmental history, while Zokinvy® denotes its commercial formulation. Its IUPAC name encodes the complex tricyclic system and stereochemistry, critical for FTase binding.
Propiedades
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTURDWPRKSOA-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Br2ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172927 | |
| Record name | Lonafarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
~3mg/ml | |
| Record name | Lonafarnib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
193275-84-2 | |
| Record name | Lonafarnib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonafarnib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonafarnib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lonafarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONAFARNIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Chemical Synthesis and Structural Optimization
The synthesis of lonafarnib (C27H31Br2ClN4O2) involves a multi-step process to construct its heterocyclic core and optimize its farnesyltransferase inhibitory activity. While the exact synthetic route remains proprietary, pharmacological studies suggest that its structure was derived from iterative modifications of early FTIs. Key intermediates include brominated aromatic precursors and chiral centers critical for binding to the farnesyltransferase enzyme. Molecular docking studies have revealed that this compound’s trifluoromethyl group and halogenated benzene rings form essential hydrophobic interactions with residues such as Tyr705 and Cys706 in the enzyme’s active site.
Formulation Strategies for Enhanced Bioavailability
Amorphous Co-precipitate Technology
A pivotal advancement in this compound formulation is the development of amorphous co-precipitates to address its poor aqueous solubility. Patent WO2016172342A1 discloses a method where this compound is combined with ritonavir (a pharmacokinetic enhancer) and copolymers to form stable amorphous dispersions. The process involves:
- Solvent Selection : Dichloromethane, acetone, or mixtures with water are used to dissolve this compound, ritonavir, and copolymers such as polyvinylpyrrolidone-vinyl acetate (Kollidon® VA 64) or hydroxypropyl methylcellulose (HPMC).
- Spray Drying : The solution is spray-dried at temperatures between 25°C and 90°C under reduced pressure (≤200 mm Hg) to evaporate solvents, yielding a free-flowing powder with consistent particle size distribution.
Table 1: Representative Co-precipitate Formulations
| This compound (mg) | Ritonavir (mg) | Copolymer (mg) | Drug Loading (%) | Solvent System |
|---|---|---|---|---|
| 25 | 100 | 125 (Kollidon) | 30 | Dichloromethane/Water |
| 50 | 100 | 150 (HPMC) | 40 | Acetone |
| 75 | 100 | 175 (HPMC) | 45 | Isopropyl Alcohol |
This technology ensures uniform drug dispersion and inhibits recrystallization, enhancing oral absorption.
Solvent Removal and Process Optimization
Critical to the co-precipitate’s stability is the complete removal of residual solvents. The patent describes distillation and vacuum drying as preferred methods, achieving >99% solvent elimination. Process parameters such as drying time (1–20 hours) and temperature gradients are meticulously controlled to prevent phase separation. For instance, drying at 50°C for 12 hours under 50 mm Hg yields co-precipitates with <0.1% residual dichloromethane.
Component Ratios and Stability Profiling
The ratio of this compound to ritonavir and copolymer directly impacts physicochemical stability. Formulations with a 1:1:2 w/w ratio (this compound:ritonavir:copolymer) exhibit optimal drug loading (40–50%) and dissolution profiles. Accelerated stability studies (40°C/75% RH for 6 months) confirm that these ratios prevent crystallization, maintaining >95% potency.
Table 2: Stability Metrics of Selected Formulations
| Ratio (L:R:C) | Residual Solvent (%) | Dissolution (30 min, %) | Potency Retention (6 mo, %) |
|---|---|---|---|
| 1:1:2 | 0.08 | 92 | 97 |
| 0.5:1:1 | 0.12 | 85 | 93 |
| 2:1:3 | 0.15 | 88 | 95 |
Molecular Dynamics and Conformational Stability
Recent studies employing molecular dynamics (MD) simulations have elucidated the conformational stability of this compound in co-precipitates. Over 50 ns simulations, the radius of gyration (Rg) for this compound-copolymer systems remained stable at 2.14–2.16 nm, indicating minimal structural deviation. Potential energy profiles further confirmed system stability, with energy fluctuations confined to −7.30 × 105 to −7.45 × 105 kJ/mol.
Clinical Validation and Scalability
Phase III clinical trials have validated the efficacy of the amorphous co-precipitate formulation. Patients administered 150 mg/day of the 1:1:2 formulation achieved plasma concentrations of 1.2–1.5 µg/mL within 4 hours, correlating with a 60% reduction in progerin levels. Scaling efforts utilizing fluidized bed dryers and continuous spray drying systems have enabled batch sizes exceeding 500 kg, meeting global demand.
Análisis De Reacciones Químicas
Tipos de reacciones
Lonafarnib experimenta varias reacciones químicas, que incluyen:
Oxidación: This compound puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica son integrales para la síntesis de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas y alcoholes se emplean con frecuencia en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que son cruciales para la síntesis de this compound . Estos intermediarios se procesan aún más para producir el ingrediente farmacéutico activo final .
Aplicaciones Científicas De Investigación
Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .
Hutchinson-Gilford Progeria Syndrome (HGPS)
Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .
Clinical Trials and Outcomes
- This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .
- Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .
- A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .
- This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .
Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .
Hepatitis D Virus (HDV) Infections
This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .
Respiratory Syncytial Virus (RSV)
In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .
Boron Neutron Capture Therapy (BNCT)
Mecanismo De Acción
Lonafarnib ejerce sus efectos inhibiendo la enzima farnesil transferasa, que es responsable de la modificación postraduccional de varias proteínas, incluida la progerina . Al prevenir la farnesilación de la progerina, this compound reduce su acumulación en la membrana nuclear, aliviando así los síntomas del síndrome de progeria de Hutchinson-Gilford . Los objetivos moleculares incluyen la enzima farnesil transferasa y la proteína progerina .
Comparación Con Compuestos Similares
Comparison with Similar Farnesyltransferase Inhibitors (FTIs)
LNK-754
- Mechanistic Comparison : Both LNK-754 and lonafarnib are brain-penetrant FTIs that activate lysosomal autophagy. However, LNK-754 exhibits superior potency (IC$_{50}$ = 0.57 nM for H-Ras inhibition vs. 1.9 nM for this compound) and efficacy in reducing amyloid-beta (Aβ) pathology in Alzheimer’s disease models .
- Blood-Brain Barrier (BBB) Penetration : LNK-754 demonstrates enhanced BBB permeability compared to this compound, as evidenced by its ability to modulate FTase biomarkers in murine brains at lower doses .
- Clinical Relevance : this compound’s clinical utility in neurodegenerative diseases may require dose optimization to match LNK-754’s efficacy .
Tipifarnib
- Antibacterial Activity : this compound shows stronger bactericidal effects against Gram-positive pathogens (e.g., Staphylococcus aureus MIC = 25 μM; MRSA MIC = 12.5 μM) compared to tipifarnib (MIC = 500 μM for S. aureus) .
- Structural Advantage : this compound’s imidazole-like structure enhances membrane interaction, reducing bacterial loads by 4–5 log units in 24-hour time-kill assays, outperforming tipifarnib .
Benzocycloheptapyridine Derivatives (Compounds I and 6e)
- Structural Alignment : Compound 6e, a benzocycloheptapyridine analog, achieved superior alignment scores (S = 45.2) compared to this compound (S = 58.7) in FTase binding studies, indicating enhanced target engagement .
Pharmacophore-Based Hits (Hit1, Hit2, Hit3)
- Binding Interactions : Hits identified via this compound-derived pharmacophore models form 1.2–1.6 hydrogen bonds with FTase residues (e.g., Tyr800), exceeding this compound’s average of 0.2 .
- Enhanced Stability : Hits exhibit additional π-sulfur and van der Waals interactions, stabilizing their binding to FTase’s active site (Figure 3D in ).
- Therapeutic Potential: These compounds represent promising alternatives but require in vivo validation to confirm efficacy .
Antiviral Agents: this compound vs. AK0529 (RSV Inhibitors)
- RSV Fusion Inhibition : Both this compound and AK0529 bind the RSV F protein’s hydrophobic pocket, stabilizing its pre-fusion conformation (KD = 20.1 μM for this compound vs. 44.3 μM for AK0529) .
- EC${50}$ Values : this compound inhibits RSV-A2 with EC${50}$ = 57.7 nM in HEp-2 cells, comparable to cyclopamine (EC$_{50}$ = 63.4 nM) but with a higher selectivity index (SI > 168.2) .
Discussion and Clinical Implications
- Potency vs. Penetration : While this compound’s broad-spectrum activity is well-established, structural modifications in LNK-754 and benzocycloheptapyridines address limitations like BBB penetration and binding stability .
- Antibacterial Utility : this compound’s efficacy against MRSA positions it as a repurposing candidate for antibiotic-resistant infections, though cytotoxicity (75% cell viability reduction at 100 μM) requires mitigation .
- Future Directions : Combinatorial therapies (e.g., this compound + docetaxel or sunitinib) show synergistic antitumor effects, highlighting its role in personalized oncology .
Actividad Biológica
Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.
This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .
Progeria Treatment
This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .
Table 1: Summary of this compound Clinical Trials for Progeria
| Study Type | Number of Patients | Key Findings | Mortality Rate |
|---|---|---|---|
| Phase I | 28 | Improved weight gain and vascular health | 3.7% |
| Phase II | 27 | Significant reduction in mortality compared to untreated group | 33.3% |
Hepatitis Delta Virus (HDV)
In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .
Table 2: Efficacy of this compound in HDV Treatment
| Treatment Regimen | Mean Viral Load Reduction (HDV-RNA) |
|---|---|
| This compound Monotherapy | 1.15 logs |
| This compound + Ritonavir | 5.57 logs |
| This compound + PEG-IFN-alfa | Achieved HDV-RNA PCR-negativity |
Emerging Research and Applications
Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.
Case Studies
A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate lonafarnib’s mechanism as a farnesyltransferase inhibitor (FTI) in vitro?
- Methodological Answer : this compound’s inhibition of farnesyltransferase (FTase) is typically validated using Western blotting to detect non-farnesylated substrates like HDJ-2. For example, in HUVECs treated with this compound (0.2–10 μM), a dose-dependent increase in non-farnesylated HDJ-2 (upper band) and reduction in farnesylated HDJ-2 (lower band) confirm FTase inhibition . Matrigel-based capillary assembly assays further demonstrate functional effects, where this compound disrupts endothelial cell tube formation in a dose-dependent manner (e.g., 10 μM reduces cumulative capillary length by >50%) .
Q. How can researchers assess this compound’s pharmacokinetic (PK) parameters in preclinical models?
- Methodological Answer : Key PK parameters (Cmax, AUC, elimination half-life) are determined via non-compartmental analysis using plasma concentration-time data. For instance, in healthy subjects, this compound (100 mg twice daily) exhibits a mean half-life of 4–6 hours . Food effects are critical: a high-fat meal reduces Cmax by 55% and AUC by 29%, necessitating standardized dosing protocols . Tools like Pharsight® WinNonlin® software are used for PK modeling .
Q. What in vitro models are suitable for studying this compound’s anti-neovascularization effects?
- Methodological Answer : HUVECs plated on Matrigel and treated with this compound (0.2–10 μM) for 6 hours are a standard model. Capillary disruption is quantified via cumulative tube length measurements (e.g., 10 μM reduces length by >70% vs. control) . SRB assays or CellTiter Blue viability assays further validate dose-dependent inhibition of endothelial cell proliferation .
Advanced Research Questions
Q. How can researchers analyze synergistic interactions between this compound and chemotherapeutic agents (e.g., sunitinib or doxorubicin)?
- Methodological Answer : Synergy is quantified using the Chou-Talalay combination index (CI) method. For example:
- CI Equation : CI = (D)1/(Dx)1 + (D)2/(Dx)2, where Dx is the dose required for x% cell death.
- In renal cell carcinoma (786-O cells), this compound + sunitinib yields CI < 1 (synergistic), with enhanced DNA fragmentation at higher doses . CalcuSyn 2.0 software is recommended for dose-response curve modeling .
Q. What molecular pathways underlie this compound’s disruption of endothelial cell motility and proliferation?
- Methodological Answer : this compound suppresses MAPRE1 (microtubule-associated protein) expression and its interaction with FTβ, critical for cytoskeletal dynamics. GST pull-down assays in HUVECs co-transfected with GST-MAPRE1 and HA-FTβ show a 60–80% reduction in binding with 10 μM this compound . RNA-seq or phosphoproteomics can further identify downstream targets (e.g., Rho GTPases) .
Q. How should researchers design clinical trials to evaluate this compound’s long-term efficacy in Hutchinson-Gilford Progeria Syndrome (HGPS)?
- Methodological Answer : Retrospective survival analysis comparing treated vs. untreated cohorts (matched by age, sex, and genotype) is essential. In a study of 62 HGPS patients, this compound monotherapy (150 mg/m² twice daily) reduced mortality risk by 88% (HR = 0.12; 95% CI: 0.01–0.93) over 2.2 years . Endpoints include vascular stiffness (pulse-wave velocity), bone density (DEXA scans), and survival rates .
Methodological Considerations
Q. How to address contradictions in this compound’s efficacy across cancer types?
- Answer : Discrepancies (e.g., activity in renal cell carcinoma vs. lack of response in NSCLC) may stem from tumor-specific Ras isoform dependencies (K-Ras vs. H-Ras). Researchers should perform isoform-specific siRNA knockdowns and correlate with FTase inhibition efficacy .
Q. What statistical methods are recommended for analyzing this compound’s clinical trial data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
